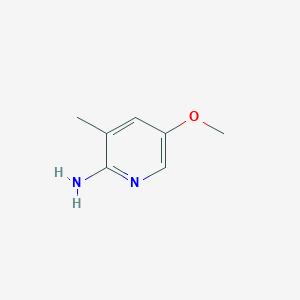

5-Methoxy-3-methylpyridin-2-amine

Overview

Description

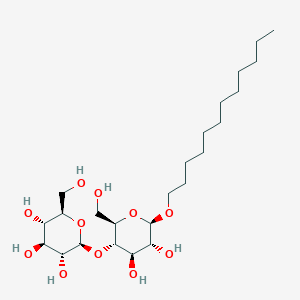

5-Methoxy-3-methylpyridin-2-amine is a chemical compound with the CAS Number: 1101060-84-7 . It has a molecular weight of 138.17 and is typically in solid form .

Molecular Structure Analysis

The molecular formula of this compound is C7H10N2O . It has a structure that includes a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 296.1±20.0 °C at 760 mmHg, and a flash point of 132.9±21.8 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond .Scientific Research Applications

Structural and Physicochemical Studies

Research has explored the structural and physicochemical features of acridin-9-amines substituted at the exocyclic nitrogen atom, emphasizing the significance of tautomerization processes. These studies provide insights into the stability of imino and amino forms influenced by substituents, which is crucial for understanding molecular interactions in biological systems and material sciences (Wróblewska et al., 2006).

Synthesis and Characterization

The synthesis and characterization of related Schiff bases and pyridine derivatives highlight the versatility of these compounds in chemical synthesis. For instance, the preparation of Schiff bases from 2-hydroxy-4-methoxybenzaldehyde and 2-amino-3-methylpyridine underlines the methodological advancements in obtaining compounds with potential application in coordination chemistry and catalysis (Bai Linsha, 2015).

Antimicrobial and Anticoccidial Activity

Research on pyran derivatives, including those formed through Michael type addition involving methoxy and methylpyridine functionalities, indicates potential antimicrobial and anticoccidial activities. These findings suggest avenues for developing new therapeutics against microbial infections and parasitic diseases (Georgiadis, 1976).

Medicinal Chemistry Applications

Although not directly related to "5-Methoxy-3-methylpyridin-2-amine," the study of N4-substituted 2-methoxy-1,5-naphthyridin-4-amines from related pyridine carboxylates provides insights into the synthesis of compounds with potential antimalarial activity. These findings contribute to the ongoing search for effective antimalarial agents (Barlin & Tan, 1984).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various proteins and enzymes, influencing cellular processes .

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Pharmacokinetics

The compound’s molecular weight (13817 g/mol) suggests that it may be well-absorbed and distributed throughout the body .

Result of Action

Similar compounds have been found to influence cell proliferation, apoptosis, and differentiation .

properties

IUPAC Name |

5-methoxy-3-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-3-6(10-2)4-9-7(5)8/h3-4H,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMOKTWTEMJKRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]amine hydrochloride](/img/structure/B1457377.png)

![N-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1457382.png)

![1-[2-(Dimethylamino)ethyl]-4-piperidinamine trihydrochloride](/img/structure/B1457383.png)

![(7S,8aS)-7-aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride](/img/structure/B1457384.png)

![3-{2-Methylimidazo[1,2-a]pyridin-3-yl}piperazin-2-one dihydrochloride](/img/structure/B1457386.png)

![1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepane](/img/structure/B1457390.png)

![[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amine hydrochloride](/img/structure/B1457392.png)